1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 941978-85-4
VCID: VC6549910
InChI: InChI=1S/C23H22N8O3/c1-16-18(8-5-9-19(16)31(33)34)23(32)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)14-17-6-3-2-4-7-17/h2-9,15H,10-14H2,1H3
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Molecular Formula: C23H22N8O3
Molecular Weight: 458.482

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine

CAS No.: 941978-85-4

Cat. No.: VC6549910

Molecular Formula: C23H22N8O3

Molecular Weight: 458.482

* For research use only. Not for human or veterinary use.

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methyl-3-nitrobenzoyl)piperazine - 941978-85-4

Specification

CAS No. 941978-85-4
Molecular Formula C23H22N8O3
Molecular Weight 458.482
IUPAC Name [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Standard InChI InChI=1S/C23H22N8O3/c1-16-18(8-5-9-19(16)31(33)34)23(32)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)14-17-6-3-2-4-7-17/h2-9,15H,10-14H2,1H3
Standard InChI Key YDHMEGJCLVYNMN-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula, C₂₃H₂₂N₈O₃, reflects a 458.48 g/mol molecular weight, with an IUPAC name of [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone. Its structure integrates three critical domains:

  • Triazolopyrimidine Core: A fused bicyclic system comprising a triazole ring ( triazolo) condensed with a pyrimidine ring, substituted at position 3 with a benzyl group.

  • Piperazine Ring: A six-membered diamine ring linked to the triazolopyrimidine core at position 7.

  • 2-Methyl-3-Nitrobenzoyl Moiety: A nitro-substituted aromatic acyl group attached to the piperazine nitrogen, enhancing lipophilicity and steric bulk.

The SMILES string (CC1=C(C=CC=C1N+[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5) and InChIKey (YDHMEGJCLVYNMN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₂N₈O₃
Molecular Weight458.482 g/mol
IUPAC Name[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
SMILESCC1=C(C=CC=C1N+[O-])C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
InChIKeyYDHMEGJCLVYNMN-UHFFFAOYSA-N
Hydrogen Bond Donors0
Hydrogen Bond Acceptors10
LogP (Predicted)3.2

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows a multistep sequence, typically involving:

  • Triazolopyrimidine Core Formation: Initial construction of the triazolopyrimidine scaffold via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with benzyl halides under basic conditions .

  • Piperazine Introduction: Nucleophilic substitution at the pyrimidine C7 position using piperazine derivatives in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–100°C).

  • Acylation of Piperazine: Reaction with 2-methyl-3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to install the nitrobenzoyl group.

Notably, aza-Wittig reactions have been employed for analogous triazolopyrimidine-piperazine hybrids, as demonstrated by Fang and Wei (2012), who utilized carbodiimide intermediates and sodium ethoxide catalysis to achieve cyclization .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Triazolopyrimidine FormationBenzyl bromide, K₂CO₃, DMF, 80°C65–70
Piperazine CouplingPiperazine, THF, reflux75–80
Acylation2-Methyl-3-nitrobenzoyl chloride, Et₃N, CH₂Cl₂60–65

Physicochemical Properties and Stability

Solubility and Lipophilicity

While experimental solubility data remain unreported, the predicted logP of 3.2 suggests moderate lipophilicity, favoring membrane permeability. The nitro group (-NO₂) and benzoyl carbonyl contribute to electron-withdrawing effects, potentially enhancing stability against hydrolytic degradation.

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima near 265 nm (π→π* transitions of aromatic systems).

  • NMR: Distinct signals for benzyl protons (δ 4.5–5.0 ppm), piperazine methylenes (δ 2.8–3.5 ppm), and nitro group-associated deshielding.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Comparison with 1-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(4-chlorobenzoyl)piperazine (PubChem CID: 41245467) reveals:

  • Chlorophenyl vs. Nitrobenzoyl: The nitro group enhances electron-deficient character, potentially improving DNA intercalation capacity .

  • Lipophilicity: Nitro substitution increases logP (3.2 vs. 2.8 for chlorophenyl analogue), favoring blood-brain barrier penetration .

Table 3: Comparison with Chlorophenyl Analogue

PropertyNitrobenzoyl DerivativeChlorophenyl Derivative
Molecular Weight458.48 g/mol433.90 g/mol
logP3.22.8
Anticancer IC₅₀ (MCF-7)3.5 μM8.2 μM
Antibacterial MIC12 μg/mL25 μg/mL

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